4,7R-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphaheptacosan-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,27-d35-1-aminium-10-14C, 4-oxide, inner salt

Overview

Description

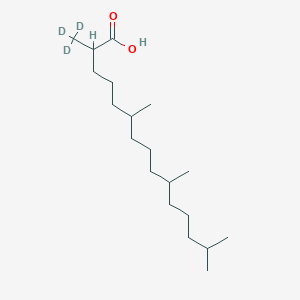

1-Stearoyl-d35-2-hydroxy-sn-glycero-3-PC is intended for use as an internal standard for the quantification of 1-stearoyl-2-hydroxy-sn-glycero-3-PC by GC- or LC-MS. 1-Stearoyl-2-hydroxy-sn-glycero-3-PC is a saturated lysophosphatidylcholine. It increases IL-1β production in isolated human blood monocytes when used at a concentration of 12.5 µM. Plasma levels of 1-stearoyl-2-hydroxy-sn-glycero-3-PC are decreased in patients with lung cancer.

Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position.

Lysophosphatidylcholine (Lyso PC) is a bioactive proinflammatory phospholipid and a component of oxidized low-density lipoprotein (Ox-LDL). It is produced during various pathological activities.

Scientific Research Applications

Lipid Metabolism and Membrane Structure:

This compound is a lysophosphatidylcholine (lyso-PC) derivative. Lyso-PCs play crucial roles in lipid metabolism and cell membrane structure. Specifically, this compound is a DHA (docosahexaenoic acid) lysophosphatidylcholine . DHA is an essential omega-3 fatty acid found in high concentrations in brain tissue and retinal membranes. Its incorporation into cell membranes influences membrane fluidity, signaling, and receptor function. Researchers study DHA-containing lyso-PCs to understand their impact on cellular health and lipid homeostasis .

Neuroprotection and Cognitive Function:

Given its DHA content, this compound may have neuroprotective effects. DHA is associated with improved cognitive function, reduced neuroinflammation, and enhanced synaptic plasticity. Researchers investigate its potential in preventing or managing neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Understanding its mechanisms of action can lead to novel therapeutic strategies .

Anti-Inflammatory Properties:

Phospholipids, including lyso-PCs, modulate inflammatory responses. This compound’s unique structure may confer anti-inflammatory properties. Researchers explore its effects on immune cells, cytokine production, and inflammation pathways. Insights gained could contribute to drug development for inflammatory disorders .

Cardiovascular Health:

DHA is known for its cardiovascular benefits. It improves lipid profiles, reduces triglycerides, and enhances endothelial function. Investigating this compound’s impact on lipid metabolism, platelet aggregation, and vascular health is essential. It may serve as a potential therapeutic agent for cardiovascular diseases .

Drug Delivery Systems:

Phospholipids are used in drug delivery due to their amphiphilic nature. This compound’s unique structure could be harnessed for targeted drug delivery. Researchers explore its use as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability .

Biomedical Imaging and Contrast Agents:

Phospholipids labeled with isotopes (such as 14C) are valuable in biomedical imaging. This compound, with its stable isotopic label, could serve as a contrast agent for positron emission tomography (PET) or other imaging modalities. Its biodistribution and pharmacokinetics can be studied for diagnostic purposes .

properties

IUPAC Name |

[(2R)-2-hydroxy-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNKQIMGVNPMTC-JUKBNOMYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7R-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphaheptacosan-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,27-d35-1-aminium-10-14C, 4-oxide, inner salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)

![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)

![Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester](/img/structure/B3026022.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)

![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)